[(2R)-2-Aminobutyl]dimethylamine dihydrochloride CAS number and identifiers
[(2R)-2-Aminobutyl]dimethylamine dihydrochloride CAS number and identifiers
Executive Summary
In the landscape of modern drug discovery and asymmetric catalysis, chiral diamines serve as indispensable building blocks. [(2R)-2-Aminobutyl]dimethylamine dihydrochloride is a highly specialized chiral aliphatic diamine characterized by a primary amine, a tertiary dimethylamine, and an ethyl-substituted stereocenter. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic identifiers, providing drug development professionals and synthetic chemists with a deep mechanistic understanding of this compound's structural causality, validated synthetic pathways, and analytical standards.
Chemical Identity & Quantitative Data
Precision in chemical identifiers is critical for regulatory compliance and procurement. The compound exists primarily as a stable dihydrochloride salt, which prevents the degradation and volatility associated with its free base form. Below is a consolidated table of its core identifiers and physical properties[1],[2],.
| Property / Identifier | Value / Description |
| IUPAC Name | (2R)-N1,N1-dimethylbutane-1,2-diamine dihydrochloride |
| CAS Registry Number (Salt) | 1923268-95-4 |
| CAS Registry Number (Free Base) | 796038-11-4 |
| CAS Registry Number (Racemic) | 74247-34-0 |
| Molecular Formula (Salt) | C₆H₁₈Cl₂N₂ |
| Molecular Weight (Salt) | 189.12 g/mol |
| Molecular Weight (Free Base) | 116.20 g/mol |
| Appearance | White to off-white crystalline powder |
Structural Mechanics & Causality
The architectural design of [(2R)-2-Aminobutyl]dimethylamine is not arbitrary; every functional group serves a distinct mechanistic purpose:
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The (2R) Stereocenter & Ethyl Group: The ethyl chain provides specific steric bulk. In asymmetric catalysis or receptor binding, this bulk acts as a "conformational lock," forcing the diamine into a highly specific spatial orientation that dictates the stereochemical outcome of downstream reactions.
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Primary Amine (C2): Acts as a potent hydrogen bond donor and a primary site for further derivatization (e.g., amide coupling in API synthesis).
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Tertiary Dimethylamine (C1): The N,N -dimethyl moiety prevents unwanted secondary reactions at this site while acting as a strong hydrogen bond acceptor and basic center. This creates a "push-pull" electronic environment ideal for bidentate metal coordination.
De Novo Synthesis & Self-Validating Protocols
Synthetic Rationale
To ensure maximum enantiomeric purity, the synthesis relies on the "chiral pool" approach, utilizing (R)-2-aminobutanoic acid as the starting material. This avoids the need for complex downstream chiral resolution.
Step-by-step synthetic workflow for[(2R)-2-Aminobutyl]dimethylamine dihydrochloride.
Step-by-Step Methodology
The following protocol is designed as a self-validating system , ensuring that failures are caught in-process rather than at the final yield stage.
Step 1: Boc-Protection
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Dissolve (R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of THF and 1M NaOH.
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C.
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Causality: The 0°C temperature prevents the exothermic decomposition of Boc₂O.
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Self-Validating Checkpoint: Perform TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection.
Step 2: Amide Coupling
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Dissolve the Boc-protected acid in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
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Introduce Dimethylamine hydrochloride (1.5 eq) followed by DIPEA (3.0 eq).
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Causality: HOBt prevents the racemization of the (2R) stereocenter during the activation of the carboxylic acid by forming a stable, reactive ester intermediate.
Step 3: Reduction of the Amide
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Dissolve the resulting amide in anhydrous THF under an inert Argon atmosphere.
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Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) at 0°C, then reflux for 4 hours.
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Causality: LiAlH₄ is required to reduce the highly stable amide carbonyl to a methylene group. The inert atmosphere prevents violent reactions with atmospheric moisture.
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Self-Validating Checkpoint: Quench a micro-aliquot and run LC-MS. The presence of the [M+H]⁺ peak for the Boc-diamine validates the reduction before proceeding to the harsh deprotection step.
Step 4: Deprotection and Salt Formation
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Dissolve the crude Boc-diamine in minimal diethyl ether.
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Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.
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Causality: The anhydrous HCl cleaves the Boc group while simultaneously protonating both amine centers. Because the resulting dihydrochloride salt is highly polar, it crashes out of the ether solution as a pure crystalline solid, effectively driving purification without the need for chromatography[3].
Applications in Advanced Drug Development
In medicinal chemistry,[(2R)-2-Aminobutyl]dimethylamine is frequently utilized to construct targeted pharmacophores. The diamine motif is exceptionally effective at interacting with acidic amino acid residues (such as Aspartate or Glutamate) within the binding pockets of G-Protein Coupled Receptors (GPCRs) and kinases.
Pharmacophore model illustrating the binding causality of the chiral diamine motif.
Analytical Validation Standards
To verify the integrity of the final synthesized batch, the following analytical standards must be met:
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Enantiomeric Excess (ee) Determination: Utilize Chiral HPLC (e.g., Chiralpak AD-H column) using a mobile phase of Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1). Causality: The trace addition of DEA suppresses peak tailing caused by the basic nitrogen atoms interacting with residual silanols on the silica stationary phase.
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NMR Spectroscopy: In ¹H NMR (D₂O), the diastereotopic protons of the C1 methylene group (adjacent to the chiral center) will exhibit distinct, complex splitting patterns (ABX system) rather than a simple singlet or doublet. This confirms the preservation of the adjacent chiral environment.
References
- [(2R)
- (2R)
- (2-aminobutyl)
- [(2R)
